Enhanced Electronegativity: SF5 Group Electronegativity vs. CF3
The SF₅ group exhibits significantly higher group electronegativity (3.65) compared to the widely used CF₃ group (3.36) [1]. This quantitative difference confirms the SF₅ moiety's stronger electron-withdrawing capacity, which directly influences the electronic environment of the aromatic ring and the reactivity of the benzyl bromide moiety.
| Evidence Dimension | Group Electronegativity |
|---|---|
| Target Compound Data | SF₅ group: 3.65 |
| Comparator Or Baseline | CF₃ group: 3.36 |
| Quantified Difference | Δ = +0.29 |
| Conditions | Experimental determination of group electronegativity for SF₅ and CF₃ substituents [1]. |
Why This Matters
This higher electronegativity makes the SF₅ group a more potent bioisostere for electron-withdrawing groups, enabling finer modulation of a molecule's pKa and electronic profile in medicinal chemistry.
- [1] Sowaileh, M. F., et al. (2017). Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. ChemMedChem, 12(18), 1481-1490. DOI: 10.1002/cmdc.201700356 View Source
